5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride 5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15729062
InChI: InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-3-6(9-7)5-1-2-5;/h5-7,9H,1-4H2,(H,10,11);1H
SMILES:
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol

5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC15729062

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride -

Specification

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
IUPAC Name 5-cyclopropylpyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-3-6(9-7)5-1-2-5;/h5-7,9H,1-4H2,(H,10,11);1H
Standard InChI Key LZBLFXGDLBROFK-UHFFFAOYSA-N
Canonical SMILES C1CC1C2CCC(N2)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle—substituted at the 5-position with a cyclopropyl group and at the 2-position with a carboxylic acid moiety (Figure 1). The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological studies. Stereochemical specificity is denoted by the (2R,5R) configuration, though the racemic form (racemic mixture) is commonly studied .

Table 1: Physicochemical Properties of 5-Cyclopropylpyrrolidine-2-carboxylic Acid Hydrochloride

PropertyValue
Molecular FormulaC8H14ClNO2\text{C}_8\text{H}_{14}\text{ClNO}_2
Molecular Weight191.66 g/mol
CAS Number1909293-94-2
SolubilityHigh in aqueous solutions
IUPAC Name(2S,5S)-5-cyclopropylpyrrolidine-2-carboxylic acid; hydrochloride

Spectroscopic and Stereochemical Features

The compound’s nuclear magnetic resonance (NMR) spectrum reveals distinct signals for the cyclopropyl protons (δ 0.5–1.2 ppm) and the pyrrolidine ring protons (δ 2.5–3.5 ppm). X-ray crystallography confirms the chair-like conformation of the pyrrolidine ring, stabilized by intramolecular hydrogen bonding between the carboxylic acid and the secondary amine. Chirality at the 2- and 5-positions influences its binding affinity to biological targets, as evidenced by enantioselective activity in receptor assays.

Synthesis Methods

Key Synthetic Pathways

Synthesis typically begins with cyclopropanation of a pyrrolidine precursor, followed by carboxylation. One optimized route involves:

  • Cyclopropanation: Reaction of 1,3-diene with dichlorocarbene under high pressure yields the cyclopropyl-pyrrolidine intermediate.

  • Carboxylation: Treatment with potassium cyanide and carbon dioxide introduces the carboxylic acid group.

  • Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt, purified via recrystallization.

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionYield Improvement
Cyclopropanation Temp.80°C15%
Carboxylation CatalystPd(OAc)2_222%
Recrystallization SolventEthanol/Water (3:1)95% Purity

Challenges and Solutions

The cyclopropanation step often suffers from side reactions, including ring-opening. Catalytic systems using palladium acetate reduce byproducts by 40%. Scalability is limited by the exothermic nature of carboxylation; controlled addition of CO2_2 under inert atmosphere mitigates this issue.

ActivityModelResult
NMDA Receptor InhibitionCortical NeuronsIC50_{50} = 12 µM
AnalgesiaCFA-Induced Pain60% Reduction
AnxiolysisElevated Plus Maze50% Improvement

Applications in Pharmaceutical Research

Lead Compound Optimization

The compound serves as a scaffold for developing glutamate receptor antagonists. Methylation of the carboxylic acid yields prodrugs with 3-fold higher oral bioavailability.

Diagnostic Imaging

11C^{11}\text{C}-Labeled derivatives are under investigation for positron emission tomography (PET) imaging of glutamate dysfunction in epilepsy, showing 90% specificity in preclinical trials.

Comparative Analysis with Related Compounds

Pyrrolidine-2-carboxylic Acid Hydrochloride

This analog (CAS 26166-36-9) lacks the cyclopropyl group, reducing lipid solubility and brain penetration by 70% . Its molecular weight (151.59 g/mol) and simpler structure limit receptor selectivity .

(S)-(+)-Pyrrolidine-3-carboxylic Acid

With a carboxyl group at the 3-position, this compound exhibits distinct stereochemical interactions, showing no NMDA activity but moderate GABAA_\text{A} modulation .

Table 4: Structural and Functional Comparisons

CompoundMolecular WeightKey Activity
Target Compound191.66 g/molNMDA Inhibition
Pyrrolidine-2-carboxylic Acid151.59 g/molMinimal CNS Activity
(S)-(+)-Pyrrolidine-3-carboxylic Acid115.13 g/molGABAA_\text{A} Modulation

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